2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid” are not detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form (solid, liquid, gas), melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the sources I found .Scientific Research Applications
Synthesis and Reactivity
2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid and its derivatives have been explored for their synthetic utility and reactivity in various chemical reactions. For instance, the electrochemical behavior of related difluoroacetic ethyl esters has been studied, revealing insights into their reducibility and the mechanisms of electron transfer via carbonyl functions (Inesi & Rampazzo, 1974). Similarly, the electroreductive defluorination of trifluoromethyl ketones and trifluoroacetic acid derivatives has been investigated, leading to the preparation of difluoroenol silyl ethers and difluoroketene silyl acetals, showcasing the potential of these compounds in synthetic organic chemistry (Uneyama et al., 1999).
Applications in Organic Synthesis
The reactivity of related difluoroacetic acid derivatives has been harnessed for the synthesis of diverse organic compounds. For example, the reaction of 2-ethoxyvinylphosphonic acid dichloroanhydride with 2,3,5-trimethylphenol in the presence of trifluoroacetic acid leads to novel compounds in the 2-hydroxo-2-oxabenzo[e]-1,2-oxaphosphorinine series, demonstrating the versatility of these compounds in organic synthesis (Sadykova et al., 2015). Additionally, the synthesis of fluorine-containing 2-(1-aryl-4-oxo-1,4-dihydrocinnolin-3-yl)-2-oxoacetic acids from related ethyl esters highlights the potential for creating novel fluorinated compounds (Fokin et al., 2005).
Potential in Medicinal Chemistry
While specific studies on this compound in medicinal chemistry were not found, the structural similarity to other difluoroacetic acid derivatives suggests potential utility in this field. Compounds such as N-acyl-3,3-difluoro-2-oxoindoles, derived from reactions involving similar difluoroacetate derivatives, have shown versatility as intermediates for preparing various difluorophenylacetic derivatives, indicating potential applications in the development of pharmaceuticals (Boechat et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid may also interact with various biological targets, influencing a range of physiological processes.
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution . The compound’s interaction with its targets could lead to changes in the targets’ function, thereby influencing the physiological processes they are involved in.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways and exert diverse downstream effects.
Pharmacokinetics
A related compound, 2-(2-ethoxyphenyl)acetic acid, has been found to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties could potentially influence the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances. The compound is recommended to be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-2,2-difluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-8-6-4-3-5-7(8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHAZKIOHJCXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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